![molecular formula C6H4FNO5S B1611287 3-Fluoro-4-nitrobenzenesulfonic acid CAS No. 86156-94-7](/img/structure/B1611287.png)
3-Fluoro-4-nitrobenzenesulfonic acid
Overview
Description
Scientific Research Applications
Synthesis of Derivatives and Intermediates
3-Fluoro-4-nitrobenzenesulfonic acid plays a significant role in the synthesis of various derivatives and intermediates. For instance, Courtin (1982) demonstrated the synthesis of sulfonated derivatives of 4-fluoroaniline, involving processes such as sulfonation and hydrogenation that are fundamental in creating complex chemical compounds (Courtin, 1982). Similarly, the synthesis of derivatives of 2-fluoroaniline was achieved through reactions including sulfonation and reduction (Courtin, 1983).
Chemical Reaction Dynamics
The compound is also essential in understanding the dynamics of chemical reactions. Cervera, Marquet, and Martin (1996) studied the substitution reactions of nitrobenzene derivatives, providing insights into charge-controlled processes in organic chemistry (Cervera, Marquet, & Martin, 1996).
Solvolysis and Catalysis
Ferber, Gream, and Wagner (1980) explored the solvolytic reactions of nitrobenzenesulfonates, demonstrating the role of 3-fluoro-4-nitrobenzenesulfonic acid in facilitating these reactions (Ferber, Gream, & Wagner, 1980). The compound's relevance in catalysis was also shown by Xiao-hua Du et al. (2005), who used it in the synthesis of intermediates for pesticides (Xiao-hua Du, Chen, Zheng, & Xu, 2005).
Pharmaceutical and Agricultural Applications
In the pharmaceutical and agricultural sectors, Chen Huan-you (2012) employed this compound in the synthesis of the herbicide Beflubutamid, illustrating its utility in creating effective agricultural chemicals (Chen Huan-you, 2012).
Analytical Chemistry
In analytical chemistry, Watanabe and Imai (1981) used 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of 3-fluoro-4-nitrobenzenesulfonic acid, as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids (Watanabe & Imai, 1981).
Environmental and Material Science
In environmental science and material science, the compound's derivatives have been used in the study of corrosion inhibition on iron surfaces, as demonstrated by Kaya et al. (2016), who investigated the adsorption and inhibition properties of certain derivatives (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
properties
IUPAC Name |
3-fluoro-4-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO5S/c7-5-3-4(14(11,12)13)1-2-6(5)8(9)10/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCAHAXGOGJVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574501 | |
Record name | 3-Fluoro-4-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzenesulfonic acid | |
CAS RN |
86156-94-7 | |
Record name | 3-Fluoro-4-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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